molecular formula C9H7N3 B13024247 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

Cat. No.: B13024247
M. Wt: 157.17 g/mol
InChI Key: BBBZTVIRMAKGBJ-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound for cancer research .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-4-11-5-7-2-8(3-10)12-9(6)7/h2,4-5,12H,1H3

InChI Key

BBBZTVIRMAKGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1NC(=C2)C#N

Origin of Product

United States

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